molecular formula C12H20N2O2 B7509112 N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide

N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide

Cat. No.: B7509112
M. Wt: 224.30 g/mol
InChI Key: UJJIMNDCBPGFCI-UHFFFAOYSA-N
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Description

N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. CX-5461 has shown promising results in preclinical studies for the treatment of various cancers, including breast, ovarian, and pancreatic cancer.

Mechanism of Action

CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the elongation of the RNA chain. This leads to a decrease in ribosomal RNA synthesis and a reduction in protein synthesis, which ultimately leads to cell death. CX-5461 has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, while sparing normal cells with lower levels of transcription.
Biochemical and Physiological Effects
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis. CX-5461 has also been shown to inhibit the DNA repair pathway, which can enhance the efficacy of chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of CX-5461 is its selective targeting of cancer cells with high levels of ribosomal DNA transcription. This makes it a potentially effective treatment for cancers with this characteristic. However, CX-5461 has also been shown to have limited efficacy in some cancer types, and its use may be limited by toxicity and off-target effects.

Future Directions

There are several potential future directions for the development of CX-5461. One direction is the development of combination therapies that enhance the efficacy of CX-5461. Another direction is the development of biomarkers to identify patients who are most likely to respond to CX-5461. Additionally, further research is needed to understand the mechanisms of resistance to CX-5461 and to develop strategies to overcome this resistance. Finally, the development of more potent and selective inhibitors of RNA polymerase I transcription may lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of CX-5461 involves a series of chemical reactions, starting with the reaction of 4-bromo-2,6-dimethylphenol with triethylamine to form 4-bromo-2,6-dimethylphenol triethylammonium salt. This is followed by the reaction of the triethylammonium salt with 1,3-dibromopropane to form 4-bromo-2,6-dimethylphenyl 3-bromopropyl ether. The final step involves the reaction of 4-bromo-2,6-dimethylphenyl 3-bromopropyl ether with cyclopentanecarboxylic acid to form CX-5461.

Scientific Research Applications

CX-5461 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively target cancer cells with high levels of ribosomal DNA transcription, which is a hallmark of many cancers. CX-5461 has been shown to inhibit the growth of breast, ovarian, and pancreatic cancer cells in preclinical studies. It has also been shown to enhance the efficacy of chemotherapy in these cancers.

Properties

IUPAC Name

N-(2-oxo-2-pyrrolidin-1-ylethyl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11(14-7-3-4-8-14)9-13-12(16)10-5-1-2-6-10/h10H,1-9H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJIMNDCBPGFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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